6-(Difluoromethoxy)nicotinaldehyde
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Overview
Description
6-(Difluoromethoxy)nicotinaldehyde is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . It belongs to the class of nicotinamide derivatives and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-hydroxynicotinaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production methods for 6-(Difluoromethoxy)nicotinaldehyde are not widely documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethoxy)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 6-(Difluoromethoxy)nicotinic acid.
Reduction: 6-(Difluoromethoxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Difluoromethoxy)nicotinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)nicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities and receptor interactions . Further research is needed to elucidate the exact mechanisms by which it exerts its effects .
Comparison with Similar Compounds
6-Methoxynicotinaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
6-Fluoronicotinaldehyde: Contains a single fluorine atom instead of a difluoromethoxy group.
6-Chloronicotinaldehyde: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness: 6-(Difluoromethoxy)nicotinaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on chemical reactivity and biological activity .
Properties
IUPAC Name |
6-(difluoromethoxy)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)12-6-2-1-5(4-11)3-10-6/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGBKYVUEUMGTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617087 |
Source
|
Record name | 6-(Difluoromethoxy)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211577-99-9 |
Source
|
Record name | 6-(Difluoromethoxy)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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